molecular formula C13H14BrN B8651064 6-Bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

6-Bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B8651064
M. Wt: 264.16 g/mol
InChI Key: ROOYQDWBKVLILV-UHFFFAOYSA-N
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Patent
US07160854B2

Procedure details

To a solution of 4-methylcyclohexanone (5.47 mL, 44.6 mmol), cyclohexane (70 mL) and glacial acetic acid (50 mL) was added 4-bromophenylhydrazine hydrochloride (10.0 g, 44.6 mmol) and the reaction mixture was refluxed for 23 h under a nitrogen atmosphere. The cooled reaction mixture was filtered and the filtrate was evaporated. Diethyl ether was added and the mixture was washed with a saturated sodium bicarbonate solution and then water; the ether solution was dried and evaporated. The crude product was recrystallised from ethanol over an ice bath, filtered, washed with cold PS and dried in vacuo to afford 6-bromo-3-methyl-1,2,3,4-tetrahydrocarbazole (8.73 g, 33.1 mmol, 74%) as an off-white solid, mp 108–110° C.
Quantity
5.47 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.C1CCCCC1.Cl.[Br:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23]N)=[CH:19][CH:18]=1>C(O)(=O)C>[Br:16][C:17]1[CH:22]=[C:21]2[C:20](=[CH:19][CH:18]=1)[NH:23][C:5]1[CH2:6][CH2:7][CH:2]([CH3:1])[CH2:3][C:4]2=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.47 mL
Type
reactant
Smiles
CC1CCC(CC1)=O
Name
Quantity
70 mL
Type
reactant
Smiles
C1CCCCC1
Name
Quantity
10 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)NN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 23 h under a nitrogen atmosphere
Duration
23 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
Diethyl ether was added
WASH
Type
WASH
Details
the mixture was washed with a saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether solution was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallised from ethanol over an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold PS
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=3CC(CCC3NC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 33.1 mmol
AMOUNT: MASS 8.73 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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